![molecular formula C9H20N2 B112608 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine CAS No. 41806-09-1](/img/structure/B112608.png)
1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine
Übersicht
Beschreibung
1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine (1-AMDC) is an organic compound consisting of a cyclohexane ring with an amine group attached to the 1-position of the ring. It is a versatile reagent in organic synthesis, used in a wide variety of reactions, including the synthesis of important biologically active compounds. It is also used as a catalyst in a variety of reactions, and has been studied for its potential applications in pharmaceuticals and other areas.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Gabapentin Synthesis
This compound is a key intermediate in the synthesis of Gabapentin , a medication used for the treatment of epilepsy and neuropathic pain. The process involves the transformation of its hydrochloride salt into Gabapentin in an anhydrous medium .
Ultrasonic Studies in Pharmaceutical Research
In pharmaceutical research, the compound’s interaction with water at various concentrations has been studied using ultrasonic velocity measurements. This helps in understanding the physico-chemical properties and molecular interactions, which is crucial for drug formulation .
Wirkmechanismus
Target of Action
The compound 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine, also known as Gabapentin, primarily targets the auxiliary α2δ-1 subunit of voltage-gated calcium channels . These subunits play a crucial role in the transmission of signals in neurons .
Mode of Action
Gabapentin interacts with its target, the α2δ-1 subunit, and decreases the activity of a subset of calcium channels . This interaction results in the reduction of the release of certain neurotransmitters, thereby altering the communication between neurons .
Biochemical Pathways
Gabapentin’s action on the α2δ-1 subunit affects the calcium ion flow into the neuron. This modulation of calcium channels leads to a decrease in the release of excitatory neurotransmitters. The exact biochemical pathways and their downstream effects are still under investigation .
Pharmacokinetics
Gabapentin exhibits several key pharmacokinetic properties:
- Bioavailability : It ranges from 27% to 60%, inversely proportional to the dose. A high-fat meal also increases bioavailability .
- Protein Binding : Less than 3% of Gabapentin is bound to plasma proteins .
- Metabolism : Gabapentin is not significantly metabolized .
- Elimination Half-life : The half-life of Gabapentin is about 5 to 7 hours .
- Excretion : Gabapentin is excreted by the kidneys .
These properties impact the drug’s bioavailability and its therapeutic and side effects.
Result of Action
The action of Gabapentin results in the reduction of pain-related responses in several models of neuropathic pain . It is commonly used for the treatment of neuropathic pain caused by conditions such as diabetic neuropathy and postherpetic neuralgia . It is also used as an anticonvulsant medication, primarily to treat partial seizures .
Action Environment
The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, the presence of renal impairment may necessitate dose adjustments due to the drug’s renal excretion . Furthermore, the drug’s absorption can be influenced by the presence of food, as a high-fat meal increases its bioavailability .
Eigenschaften
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)9(8-10)6-4-3-5-7-9/h3-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMAJBZHTKCAJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961990 | |
Record name | 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine | |
CAS RN |
41806-09-1 | |
Record name | 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.